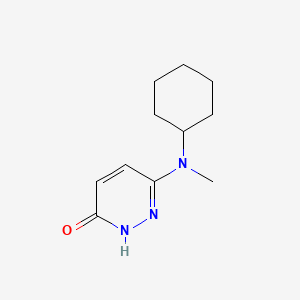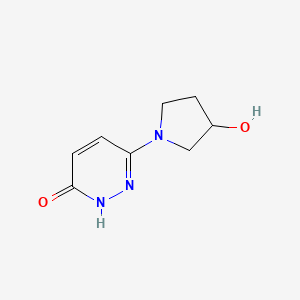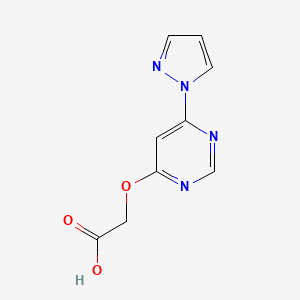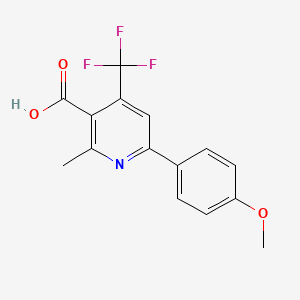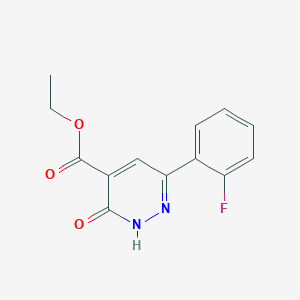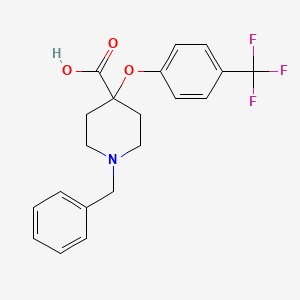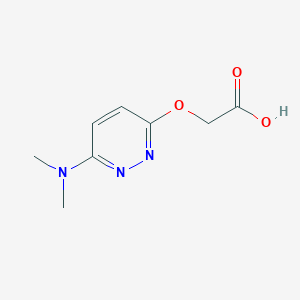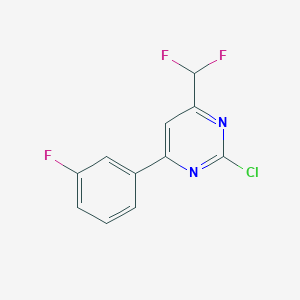
2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine”, often involves various chemical reactions. For instance, one method involves the cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate . Another method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: 1S/C6H3ClF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H .Chemical Reactions Analysis
Pyrimidine derivatives, including “this compound”, can undergo various chemical reactions. For example, they can participate in the preparation of aminopyridines via amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 258.62 g/mol. More detailed properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Quantum Chemical Characterization and Hydrogen Bonding
- Research on pyrimidine derivatives, similar to 2-Chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine, focuses on their hydrogen bonding sites. Quantum chemistry methods reveal that one of the nitrogen atoms in the pyrimidine nucleus acts as the major hydrogen bonding site in these derivatives (Traoré et al., 2017).
Synthesis and Biological Activities
- Pyrimidine heterocycles with hydroxy groups have significant roles in medicinal chemistry and biological processes. The synthesis of novel pyrimidine derivatives, like this compound, often aims to enhance biological activities such as anti-inflammatory and analgesic effects (Muralidharan et al., 2019).
Electrophilic Fluorination Studies
- The electrophilic fluorination of pyrimidine compounds, which is relevant to the synthesis of compounds like this compound, is studied for its transformation and conversion efficiencies. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds (Wang et al., 2004).
Structure-Activity Relationship in NF-kappaB and AP-1 Gene Expression
- Investigations into the structure-activity relationship of pyrimidine derivatives, similar to this compound, focus on their role as inhibitors in transcription mediated by NF-kappaB and AP-1 transcription factors. This research is essential for understanding the molecular mechanisms and potential therapeutic applications of these compounds (Palanki et al., 2000).
Quantum Chemical Calculations and Molecular Docking Studies
- Pyrimidine derivatives are explored through quantum chemical calculations and molecular docking studies. These studies provide insights into the molecular conformation, electronic properties, and potential pharmacological applications of compounds like this compound (Gandhi et al., 2016).
Synthesis as Anticancer Drug Intermediates
- Compounds like this compound are synthesized as intermediates in small molecule anticancer drugs. The synthesis methods and structural confirmation of these intermediates are crucial for the development of effective cancer therapeutics (Kou & Yang, 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-11-16-8(5-9(17-11)10(14)15)6-2-1-3-7(13)4-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWFKDUFXOUREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



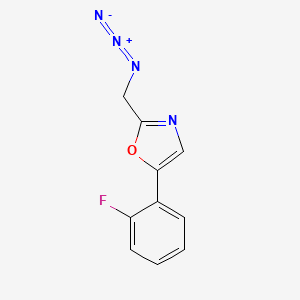
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480148.png)
